molecular formula C10H16ClN3O3S B2603013 N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride CAS No. 1225327-90-1

N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride

Cat. No. B2603013
CAS RN: 1225327-90-1
M. Wt: 293.77
InChI Key: PTOZPUSYWLLEPU-UHFFFAOYSA-N
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Description

“N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride” is a chemical compound used for research and development . It is also known by its CAS number 1225327-90-1 .


Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . For instance, the synthesis of acetamide compounds involves the use of 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like acetamides have been studied . For example, the acetamide compounds 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide have shown good activity .

Scientific Research Applications

pH Imaging and Magnetic Resonance Spectroscopy

N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a related compound, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This technique enables rapid NMR- and MRI-based pH measurements by exploiting the pH-dependent (13)C chemical shift of ACES within the physiological range, providing a novel approach for real-time imaging of biological processes (Flavell et al., 2015).

Asymmetric Synthesis of Amino Acids

The asymmetric synthesis of α‐Amino acids and α‐N‐Hydroxyamino acids from N‐Acylbornane‐10,2‐sultams showcases the utility of related sulfonamide structures in producing diastereoisomerically pure amino acid derivatives, highlighting the compound's role in facilitating complex organic syntheses (Oppolzer et al., 1992).

Antimalarial and Antiviral Research

Investigations into antimalarial sulfonamides as potential COVID-19 drugs have revealed that certain sulfonamide derivatives exhibit significant in vitro antimalarial activity and possess desirable ADMET properties. These studies suggest the potential repurposing of sulfonamide compounds for treating viral infections, including COVID-19, based on their ability to inhibit crucial enzymes in the virus replication process (Fahim & Ismael, 2021).

Anticancer Drug Development

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight its anticancer potential. Structural analysis and in silico modeling targeting the VEGFr receptor suggest that such compounds could be valuable in developing new anticancer therapies (Sharma et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Research on thiazolylsulfonamides with carbonic anhydrase inhibitory action demonstrates the therapeutic potential of sulfonamide derivatives in treating conditions like cancer, obesity, and epilepsy. These inhibitors show low nanomolar inhibition KI values against several human carbonic anhydrase isoforms, suggesting their utility in developing novel therapeutics (Carta et al., 2017).

Safety and Hazards

“N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride” is used for research and development and should be handled with care . The safety data sheet advises against certain uses and provides precautionary statements .

Future Directions

The future directions for similar compounds like phenoxy acetamide and its derivatives involve designing and developing new pharmaceutical compounds . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

properties

IUPAC Name

N-[3-(2-aminoethylsulfonylamino)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S.ClH/c1-8(14)12-9-3-2-4-10(7-9)13-17(15,16)6-5-11;/h2-4,7,13H,5-6,11H2,1H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOZPUSYWLLEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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